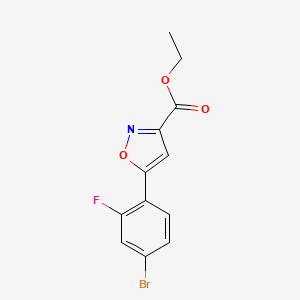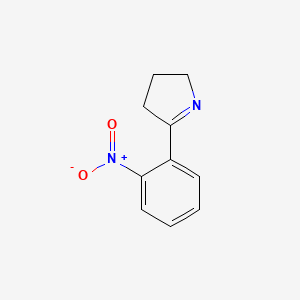
5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, and a nitrophenyl group attached to the second position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 2-nitrobenzaldehyde with an appropriate amine under acidic or basic conditions. One common method is the condensation of 2-nitrobenzaldehyde with pyrrole in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product . Another approach involves the use of a base, such as sodium hydroxide, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize production costs. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Azolyl)anilines: These compounds also contain a nitrogen heterocycle and a phenyl group, but differ in the specific structure and functional groups attached.
1,4-Dimethylbenzene: This compound has a similar aromatic structure but lacks the nitro and pyrrole groups.
Thiourea Derivatives: These compounds contain sulfur and nitrogen atoms and exhibit diverse biological activities.
Uniqueness
5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific combination of a nitrophenyl group and a pyrrole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
5-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C10H10N2O2/c13-12(14)10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2 |
InChIキー |
ROOZNCRQVNSQQT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NC1)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B13716021.png)
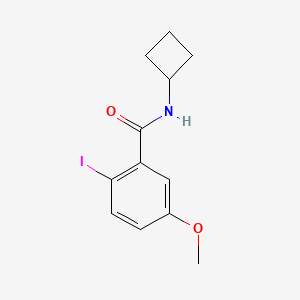
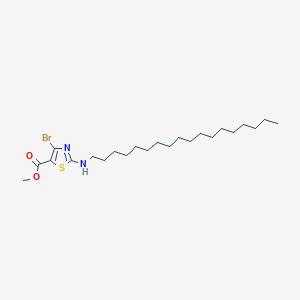
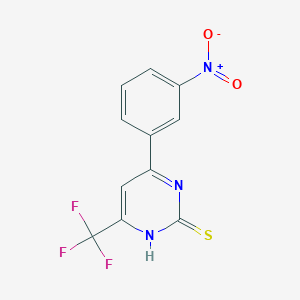

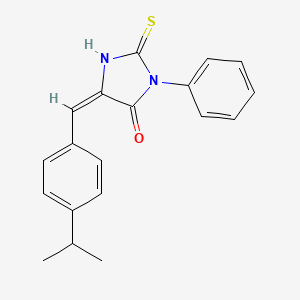
![1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8](/img/structure/B13716059.png)

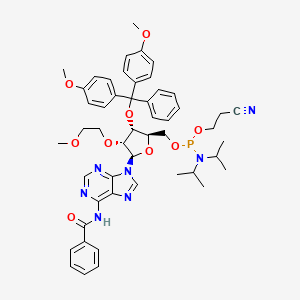

![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]-5-oxopentanoic Acid](/img/structure/B13716081.png)
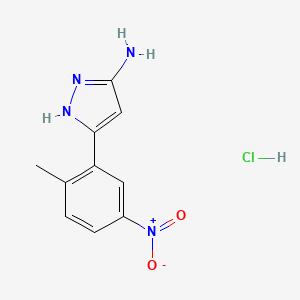
![8-(4-Chlorophenyl)-3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716099.png)
